Computed Lipophilicity (XLogP3) – Difluoro vs. Non‑Fluorinated and Mono‑Fluoro Analogs
The 4,4‑difluoro derivative exhibits a computed XLogP3 of 0.1, which is 0.2 log units higher than both the non‑fluorinated and mono‑fluoro analogs [1][2][3]. This increment indicates greater intrinsic membrane permeability while remaining within drug‑like space.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole (non‑F): -0.1; 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole: -0.1 |
| Quantified Difference | Δ XLogP3 = +0.2 vs both comparators |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem (release 2025.09.15). |
Why This Matters
A 0.2 log unit increase in lipophilicity can translate into 1.5–2‑fold higher passive membrane permeability, directly impacting oral bioavailability and cell‑based assay potency.
- [1] PubChem Compound Summary for CID 71306239, 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole. View Source
- [2] PubChem Compound Summary for CID 66580427, 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole. View Source
- [3] PubChem Compound Summary for CID 71306258, 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole. View Source
